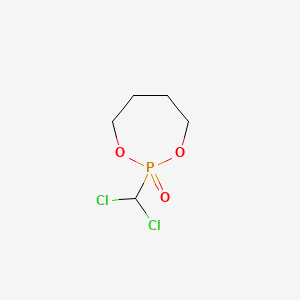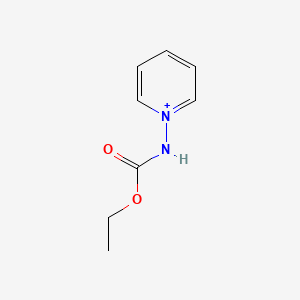
Pyridinium, hydroxide, inner salt, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, hydroxide, inner salt, ethyl ester is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, hydroxide, inner salt, ethyl ester typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyridinium salt, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or a mixture of ethanol and water
Catalyst: Triethylamine or other tertiary amines
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for efficient mixing and reaction control
Purification: Crystallization or distillation to obtain pure product
Quality Control: Analytical techniques such as NMR and IR spectroscopy to ensure product purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, hydroxide, inner salt, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridinium N-oxide
Reduction: Dihydropyridine derivatives
Substitution: Alkyl or acyl-substituted pyridinium salts
Applications De Recherche Scientifique
Pyridinium, hydroxide, inner salt, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Acts as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Investigated for its potential use in drug development, particularly in the design of cholinesterase inhibitors.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of pyridinium, hydroxide, inner salt, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridine ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating the redox state of cellular components and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Comparison
Pyridinium, hydroxide, inner salt, ethyl ester is unique due to its ethyl ester functional group, which imparts distinct chemical reactivity and solubility properties. Compared to other pyridinium salts, it exhibits enhanced solubility in organic solvents and can participate in esterification reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
23025-55-0 |
|---|---|
Formule moléculaire |
C8H11N2O2+ |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
ethyl N-pyridin-1-ium-1-ylcarbamate |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)9-10-6-4-3-5-7-10/h3-7H,2H2,1H3/p+1 |
Clé InChI |
KTTPWAJPBLIZPI-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)N[N+]1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


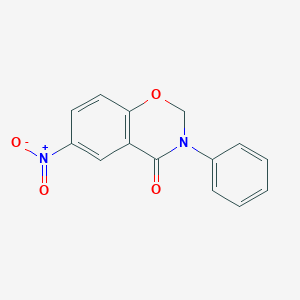
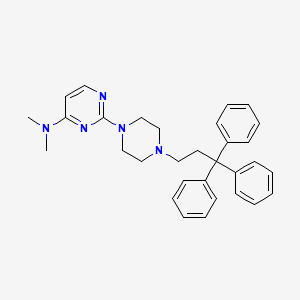

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
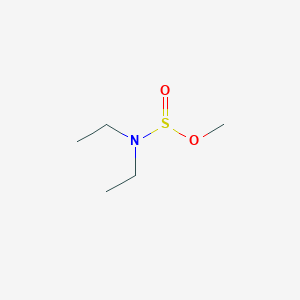

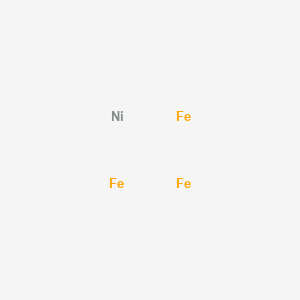

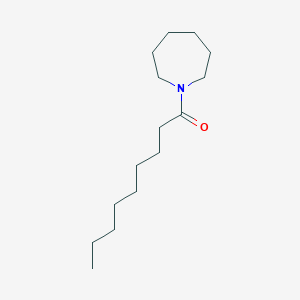
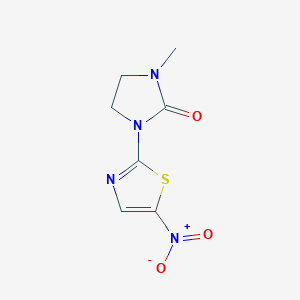
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
